Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate
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Overview
Description
Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate: is a chemical compound with the molecular formula C18H34O3 . It is an ester formed from the reaction of an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate typically involves the esterification reaction between 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoic acid and propan-2-ol . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include:
Temperature: 60-80°C
Reaction Time: 4-6 hours
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Preparation: Purification of starting materials to remove impurities.
Reaction: Conducting the esterification reaction under controlled conditions.
Separation and Purification: Using techniques such as distillation and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological targets such as enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate: can be compared with other similar esters, such as:
- Propan-2-yl 3,7-dimethyl-9-[(butan-2-yl)oxy]non-2-enoate
- Propan-2-yl 3,7-dimethyl-9-[(hexan-3-yl)oxy]non-2-enoate
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the ester group. The uniqueness of This compound lies in its specific alkyl chain, which can influence its physical and chemical properties, as well as its biological activities .
Properties
CAS No. |
57549-04-9 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
propan-2-yl 3,7-dimethyl-9-pentan-3-yloxynon-2-enoate |
InChI |
InChI=1S/C19H36O3/c1-7-18(8-2)21-13-12-16(5)10-9-11-17(6)14-19(20)22-15(3)4/h14-16,18H,7-13H2,1-6H3 |
InChI Key |
FVFHLGFLMMHTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OCCC(C)CCCC(=CC(=O)OC(C)C)C |
Origin of Product |
United States |
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